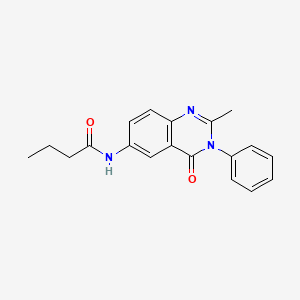

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . Many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . 2-Mercapto quinazolinones have also proven to be excellent scaffolds for further synthesis of different derivatives .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be altered using different synthetic approaches . The quinazoline ring forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation .Chemical Reactions Analysis

Quinazolinone derivatives can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with both sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be investigated using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT) computation . The experimental absorption and emission wavelengths are in good agreement with those predicted using the DFT and TD-DFT .科学研究应用

Organic Synthesis

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” is used in organic synthesis. It was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Antiviral Activity

Indole derivatives, which share a similar structure to our compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential in this area.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . Therefore, “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” could potentially be used in cancer research.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . A novel quinazolinone analogue, which is structurally related to our compound, was designed and synthesized for its anti-HIV potencies .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential as an antioxidant.

Antimicrobial and Antitubercular Activities

Indole derivatives have shown antimicrobial and antitubercular activities . The prepared analogue of a novel quinazolinone was tested for its antibacterial and antitubercular potencies .

COX-2 Inhibitory Activity

2,3-Diaryl-4(3H)-quinazolinones possessing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3 were predicted to have potent COX-2 inhibitory activity . This suggests that “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide” may have potential as a COX-2 inhibitor.

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting potential therapeutic effects.

未来方向

Quinazolinone derivatives have a high potential for pharmaceutical and medicinal uses . Researchers are inspired to synthesize different quinazolinone analogues to enhance their biological activity . Future research could focus on developing new synthetic approaches and investigating the biological activities of these compounds.

属性

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-7-18(23)21-14-10-11-17-16(12-14)19(24)22(13(2)20-17)15-8-5-4-6-9-15/h4-6,8-12H,3,7H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLEDOEBDHHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6575674.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)

![N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575678.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B6575688.png)

![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)

![3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B6575696.png)

![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6575719.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)

![N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6575745.png)

![2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B6575748.png)

![2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide](/img/structure/B6575755.png)

![N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide](/img/structure/B6575762.png)